molecular formula C14H26N2O2 B3048313 tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1638767-03-9

tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No. B3048313
CAS RN: 1638767-03-9
M. Wt: 254.37
InChI Key: LZCPOQCBHNGQKM-UHFFFAOYSA-N
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Description

“tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate” is a chemical compound with the molecular formula C14H26N2O2 . It has a molecular weight of 254.37 . This compound is used in various fields, including drug discovery, organic synthesis, and materials science.


Synthesis Analysis

The synthesis of “this compound” can be achieved from 4‑hydroxypiperidine‑1‑carboxylic acid tert-butyl ester, which is first prepared to 4‑vinylpiperidine‑1‑carboxylic acid tert-butyl ester, and then reacted with trichloroacetyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-6-14(7-9-16)5-4-11(14)10-15/h11H,4-10,15H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 254.37 . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C . The physical form of this compound is a liquid .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate and its derivatives are of significant interest in the field of organic synthesis, especially for creating spirocyclic compounds and heterocyclic fragments. These structures are valuable in the development of biologically active compounds due to their complex and rigid frameworks. For instance, Moskalenko and Boev (2012) reported the reaction of a related compound, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products. This reaction showcases the compound's reactivity towards substrates containing active methylene groups, yielding products with potential biological activity (Moskalenko & Boev, 2012).

Structural and Conformational Analysis

The structural and conformational attributes of spirocyclic compounds, including those related to this compound, are critical for understanding their chemical and biological properties. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate by Moriguchi et al. (2014) involved intramolecular lactonization and was characterized by NMR spectroscopy and X-ray diffraction, highlighting the importance of structural elucidation in spirocyclic compound research (Moriguchi et al., 2014).

Peptide Mimetics and Drug Discovery

Spirocyclic compounds like this compound are instrumental in the design of constrained peptidomimetics, which are crucial for structure-activity studies in peptide-based drug discovery. Mandal et al. (2005) synthesized azabicycloalkane amino acids as rigid dipeptide mimetics, demonstrating the application of spirocyclic structures in mimicking biologically active peptides and proteins for therapeutic purposes (Mandal et al., 2005).

Polymerization and Material Science

The radical polymerization of unsaturated spiro orthocarbonates, including derivatives similar to this compound, has been explored for creating new polymeric materials. Moszner et al. (1995) studied the homopolymerization of spiro orthocarbonates, revealing the potential of these compounds in generating crosslinked polymers with specific properties, such as volume shrinkage, which is relevant for material science applications (Moszner et al., 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-14(10-16)6-4-11(8-15)5-7-14/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCPOQCBHNGQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001131802
Record name 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1638767-03-9
Record name 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-(aminomethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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